molecular formula C16H11Br3ClFN2O2 B11111617 N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide

Cat. No.: B11111617
M. Wt: 557.4 g/mol
InChI Key: ADLARKYNYADFCR-GZIVZEMBSA-N
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Description

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide is a complex organic compound characterized by the presence of fluorine, bromine, chlorine, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide typically involves the condensation of 4-fluoroacetophenone with 2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have applications in the development of new pharmaceuticals, particularly in targeting specific diseases.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2-pyrimidinylsulfanyl)acetohydrazide
  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]methanesulfonohydrazide
  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-furohydrazide

Uniqueness

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, bromine, and chlorine atoms in the same molecule is relatively rare and can lead to distinctive properties compared to other similar compounds .

Properties

Molecular Formula

C16H11Br3ClFN2O2

Molecular Weight

557.4 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(2,4,6-tribromo-3-chlorophenoxy)acetamide

InChI

InChI=1S/C16H11Br3ClFN2O2/c1-8(9-2-4-10(21)5-3-9)22-23-13(24)7-25-16-12(18)6-11(17)15(20)14(16)19/h2-6H,7H2,1H3,(H,23,24)/b22-8+

InChI Key

ADLARKYNYADFCR-GZIVZEMBSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C(=C(C=C1Br)Br)Cl)Br)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)COC1=C(C(=C(C=C1Br)Br)Cl)Br)C2=CC=C(C=C2)F

Origin of Product

United States

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